1,3-Dioxolane, 2,2-bis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2,2-bis(4-bromophenyl)-: is a chemical compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.06 g/mol It is a derivative of 1,3-dioxolane, featuring two bromophenyl groups attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production methods for 1,3-dioxolane derivatives often involve the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . The use of ethyl orthoformate and 1,3-propanediol in the presence of NBS (N-bromosuccinimide) via an in situ acetal exchange process is also common .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as KMnO4 and MCPBA.
Reduction: Reduction reactions can be carried out using reagents like LiAlH4 and NaBH4.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, MCPBA, HClO4 in CH2Cl2.
Reduction: LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is used as a building block in organic synthesis, particularly in the formation of cyclic acetals and ketals . It is also employed in the synthesis of various organic compounds and polymers .
Biology and Medicine:
Industry: In the industrial sector, 1,3-dioxolane derivatives are used in the production of polymers and as intermediates in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2,2-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromophenyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The dioxolane ring provides stability and reactivity, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Properties
CAS No. |
118912-46-2 |
---|---|
Molecular Formula |
C15H12Br2O2 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
2,2-bis(4-bromophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H12Br2O2/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8H,9-10H2 |
InChI Key |
IMYXRZRTEWCNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.